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Mebanazine Technical Overview

Mebanazine (formerly known as Actomol) is a hydrazine-class monoamine oxidase inhibitor (MAOI)

that was used as an antidepressant in the 1960s but was later withdrawn from the market due to its

hepatotoxic potential [1] [2].

The table below summarizes its core chemical and pharmacological data:

Property Description

Generic Name Mebanazine [1]

Chemical Formula C₈H₁₂N₂ [1] [2]

Average Mass 136.198 g·mol⁻¹ [1] [2]

Chemical IUPAC Name (1-phenylethyl)hydrazine [1] [3]

CAS Number 65-64-5 [1] [3]

Drug Class Monoamine Oxidase Inhibitor (MAOI), Hydrazine class [1] [2]
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Property Description

Status Approved, Withdrawn (due to hepatotoxicity) [1] [2]

Mechanism of Action Monoamine Oxidase Inhibitor (exact binding mechanism not specified) [1] [2]

Primary Toxicity Hepatotoxicity (liver damage) [1] [2]

Genotoxic Activity Showed mutagenic activity in bacterial tests (Salmonella typhimurium) [4]

Toxicity and Genotoxicity Profile

The withdrawal of Mebanazine was primarily due to safety concerns. A key area of research has been

understanding its toxicological profile.

Hepatotoxicity: Mebanazine was discontinued because of its potential to cause liver damage [1] [2].

Genotoxicity: In a battery of short-term tests, Mebanazine was found to be genotoxic. It elicited
frameshift mutations in Salmonella typhimurium bacteria and produced DNA fragmentation in the liver

and lung cells of treated mice [4]. The test results for sister chromatid exchanges could not be
completed as the compound was "no longer available for testing" at that stage of the study [4].

Synthesis of Hydrazine Compounds

While the search results do not contain a specific synthesis protocol for Mebanazine, they detail general

methods for creating hydrazine compounds, which are relevant from a medicinal chemistry perspective. The

following diagram illustrates a logical workflow for hydrazine synthesis based on the retrieved

methodologies.
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Logical workflow for synthesizing hydrazine compounds based on published methodologies [5].

The synthesis strategies for hydrazines include [5]:

Electrophilic Amination: Uses a diethylketomalonate-derived oxaziridine to aminate primary

aliphatic and aromatic amines, yielding N-Boc protected hydrazines. This method allows a one-pot
synthesis of pyrazoles [5].

N-N Reductive Coupling: A small ring phosphacycle catalyzes the cross-selective coupling of
nitroarenes and anilines in the presence of a hydrosilane reductant, offering good chemoselectivity

[5].
Nickel-Catalyzed Cross-Coupling: Involves the N-N cross-coupling of O-benzoylated hydroxamates

with aryl/aliphatic amines, proceeding via nickel-stabilized acyl nitrenoid intermediates [5].
Aza-Lossen Rearrangement: A two-step procedure that converts amines into complex hydrazine

derivatives under mild conditions, enabling chemoselective N-N bond formation [5].

Hydrazine Toxicity Pathway
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The hepatotoxicity and genotoxicity of Mebanazine are characteristics shared by many hydrazine-

containing compounds. The general pathophysiology of hydrazine toxicity involves the disruption of key

metabolic processes, as illustrated below.
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Generalized pathway of hydrazine-induced neurotoxicity via functional vitamin B6 deficiency [6].

The pathophysiology of hydrazine toxicity involves several systems [6]:

Neurotoxicity: Hydrazines induce a functional pyridoxine (Vitamin B6) deficiency. They inhibit the
synthesis and activity of pyridoxal 5'-phosphate (P5P), a crucial cofactor for the enzyme glutamic acid

decarboxylase (GAD). The inhibition of GAD leads to reduced synthesis of the inhibitory
neurotransmitter GABA and potential accumulation of glutamate, which can cause neurological

excitation and seizures [6].
Hepatotoxicity and Genotoxicity: While the exact mechanisms for Mebanazine are not detailed,

the genotoxic activity (DNA damage and mutation) is a recognized risk factor for carcinogenicity and
likely contributes to its overall toxicity profile, including liver damage [4].

Exposure Routes: Toxicity can occur via inhalation, dermal contact, or ingestion, with potential for
systemic effects including liver and neurological damage across all routes [6].

Research Considerations

For modern drug development professionals, Mebanazine serves as a historical case study. Key takeaways

include:

The hydrazine moiety is a known structural alert associated with hepatotoxicity and genotoxicity,
prompting caution in drug design [1] [6] [4].

When working with or researching hydrazine derivatives, management of acute toxicity should include
aggressive supportive care and administration of pyridoxine (Vitamin B6) for neurological symptoms

like seizures [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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